PDGFR Tyrosine Kinase Inhibitor III

Catalog No.
S638609
CAS No.
205254-94-0
M.F
C27H27N5O4
M. Wt
485.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PDGFR Tyrosine Kinase Inhibitor III

CAS Number

205254-94-0

Product Name

PDGFR Tyrosine Kinase Inhibitor III

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Description

PDGF receptor tyrosine kinase inhibitor III is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a (4-phenoxyphenyl)aminocarbonyl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a 6,7-dimethoxyquinazolin-4-yl group. It is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-arylpiperazine, a N-carbamoylpiperazine, an aromatic ether, a member of phenylureas, a member of quinazolines and a tertiary amino compound.

PDGFR Tyrosine Kinase Inhibitor III, also known by its chemical name IUN54940, is an ATP-competitive inhibitor specifically targeting the platelet-derived growth factor receptor. It has a molecular formula of C27H27N5O4C_{27}H_{27}N_{5}O_{4} and a molecular weight of 485.5 g/mol. This compound is notable for its ability to inhibit various receptor tyrosine kinases, including the platelet-derived growth factor receptor, epidermal growth factor receptor, fibroblast growth factor receptor, protein kinase A, and protein kinase C .

The primary mechanism of action for PDGFR Tyrosine Kinase Inhibitor III involves competitive inhibition of ATP binding to the kinase domain of the platelet-derived growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival. The compound's structure allows it to bind effectively to the ATP-binding site, thereby blocking the enzymatic activity of the receptor .

The synthesis of PDGFR Tyrosine Kinase Inhibitor III typically involves multi-step organic synthesis techniques. While specific synthetic pathways are proprietary and not extensively detailed in public literature, it generally includes the formation of a piperazinyl-quinazoline scaffold followed by various functional group modifications to achieve the desired potency and selectivity against PDGFR and related kinases .

PDGFR Tyrosine Kinase Inhibitor III is primarily used in research settings to study the role of platelet-derived growth factor signaling in cancer biology and other diseases characterized by abnormal cell proliferation. Its ability to inhibit multiple kinases makes it a valuable tool for investigating therapeutic strategies against tumors that are resistant to conventional treatments. Additionally, it may have potential applications in treating fibrotic diseases due to its inhibitory effects on fibroblast activation and proliferation .

Interaction studies have demonstrated that PDGFR Tyrosine Kinase Inhibitor III not only inhibits PDGF receptor activity but also affects other signaling pathways by inhibiting additional kinases such as epidermal growth factor receptor and fibroblast growth factor receptor. These interactions suggest that this compound could have broader implications in cancer therapy beyond targeting a single pathway, making it a candidate for combination therapies .

Several compounds exhibit similar mechanisms of action as PDGFR Tyrosine Kinase Inhibitor III. Here are some notable examples:

Compound NameTarget KinasesUnique Features
ImatinibBCR-ABL, PDGFRFirst-generation tyrosine kinase inhibitor; well-studied in chronic myeloid leukemia.
SorafenibRAF kinase, VEGFRMulti-kinase inhibitor with anti-angiogenic properties.
NintedanibVEGFR, FGFR, PDGFRApproved for idiopathic pulmonary fibrosis; inhibits multiple pathways involved in angiogenesis.
DasatinibBCR-ABL, SRC family kinasesPotent against imatinib-resistant strains; used in various leukemias.

PDGFR Tyrosine Kinase Inhibitor III stands out due to its selective inhibition profile and its ability to target multiple kinases simultaneously, which may enhance its effectiveness in treating complex diseases where multiple signaling pathways are involved .

Structural Formula and International Union of Pure and Applied Chemistry Nomenclature

Platelet Derived Growth Factor Receptor Tyrosine Kinase Inhibitor III possesses a complex molecular architecture characterized by multiple aromatic ring systems and heterocyclic components [1]. The compound's International Union of Pure and Applied Chemistry name is 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide [1] [2]. This systematic nomenclature precisely describes the structural arrangement of functional groups and their positional relationships within the molecule [1].

The structural formula reveals a quinazoline core substituted with methoxy groups at the 6 and 7 positions, connected to a piperazine ring system [1] [3]. The piperazine moiety serves as a central linking unit, bearing a carboxamide group that extends to a phenoxyphenyl substituent [1]. The canonical Simplified Molecular Input Line Entry System representation is COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC [1].

The International Chemical Identifier string provides a complete structural description: InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) [1]. The corresponding International Chemical Identifier Key is INTPTKHSGKBHHW-UHFFFAOYSA-N [1].

Molecular Characteristics and Weight (485.5 g/mol)

The molecular characteristics of Platelet Derived Growth Factor Receptor Tyrosine Kinase Inhibitor III demonstrate its substantial size and complexity within the pharmaceutical compound classification [1]. The molecular weight is precisely 485.5 grams per mole, as determined by PubChem computational methods [1]. The exact mass and monoisotopic mass both measure 485.20630436 daltons, indicating the absence of significant isotopic variations in the standard molecular composition [1].

PropertyValueComputational Method
Molecular Weight485.5 g/molPubChem 2.2
Exact Mass485.20630436 DaPubChem 2.2
Monoisotopic Mass485.20630436 DaPubChem 2.2
Molecular FormulaC27H27N5O4PubChem 2.2
Heavy Atom Count36PubChem
Complexity692Cactvs 3.4.8.18

The molecular formula C27H27N5O4 indicates a composition of twenty-seven carbon atoms, twenty-seven hydrogen atoms, five nitrogen atoms, and four oxygen atoms [1] [3]. This elemental composition reflects the presence of multiple aromatic systems, methoxy substituents, and nitrogen-containing heterocycles [1]. The heavy atom count of thirty-six encompasses all non-hydrogen atoms within the molecular structure [1].

The topological polar surface area measures 89.1 square angstroms, providing insight into the molecule's polar characteristics and potential membrane permeability properties [1]. The molecular complexity score of 692, as calculated by Cactvs algorithms, quantifies the structural intricacy arising from multiple ring systems and substituent arrangements [1].

Structure-Based Classification

Platelet Derived Growth Factor Receptor Tyrosine Kinase Inhibitor III belongs to several distinct structural classifications based on its molecular architecture and functional group arrangements [1] [3]. The primary classification identifies this compound as an N-arylpiperazine, reflecting the central piperazine ring system substituted with aromatic groups [1].

Classification CategoryStructural Type
Primary Structure ClassN-arylpiperazine
Heterocycle TypeMember of quinazolines
Piperazine ClassificationN-carbamoylpiperazine
Aromatic SystemAromatic ether
Functional GroupMember of phenylureas
Amide ClassificationPiperazine-1-carboxamide

The compound is classified as a member of quinazolines due to the presence of the 6,7-dimethoxyquinazolin-4-yl substituent [1] [4]. Quinazoline derivatives represent an important class of nitrogen-containing heterocycles with significant pharmaceutical applications [4] [5]. The quinazoline pharmacophore is recognized as a privileged structure in medicinal chemistry, capable of binding to multiple biological targets with high affinity [4].

The N-carbamoylpiperazine classification arises from the carboxamide functional group attached to the piperazine nitrogen atom [1]. This structural feature is characteristic of many bioactive compounds and contributes to the molecule's ability to form hydrogen bonds with biological targets [6]. The aromatic ether classification reflects the phenoxyphenyl group, where an ether linkage connects two aromatic ring systems [1] [7].

The compound also belongs to the phenylurea class due to the urea-like carboxamide linkage between the piperazine and phenoxyphenyl groups [1]. This classification is significant for understanding structure-activity relationships and potential biological interactions [1].

Chemical Identity and Registration Numbers

Platelet Derived Growth Factor Receptor Tyrosine Kinase Inhibitor III is registered under multiple chemical database systems with distinct identification numbers [1] [3]. The Chemical Abstracts Service number 205254-94-0 serves as the primary registry identifier for this compound [1] [3] [8].

Database SystemIdentifier
Chemical Abstracts Service Number205254-94-0
PubChem Compound Identifier10907042
Chemical Entities of Biological Interest IdentifierCHEBI:143127
ChEMBL IdentifierCHEMBL102346
DSSTox Substance IdentifierDTXSID20447892
Nikkaji NumberJ2.010.974B
Pharos Ligand IdentifierUDTJZUBY3ULP
Wikidata IdentifierQ27088284

The PubChem Compound Identifier 10907042 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1]. The Chemical Entities of Biological Interest identifier CHEBI:143127 classifies this compound within the European Bioinformatics Institute chemical ontology [1].

The ChEMBL identifier CHEMBL102346 links the compound to bioactivity data and medicinal chemistry information [1]. The DSSTox Substance Identifier DTXSID20447892 connects to toxicological and environmental fate data maintained by the United States Environmental Protection Agency [1].

The Nikkaji number J2.010.974B represents the compound's entry in the Japan Science and Technology Agency chemical dictionary [1]. The Pharos Ligand Identifier UDTJZUBY3ULP provides access to target interaction data within the National Institutes of Health Illuminating the Druggable Genome program [1].

Physicochemical Properties

The physicochemical properties of Platelet Derived Growth Factor Receptor Tyrosine Kinase Inhibitor III determine its behavior in biological systems and pharmaceutical applications [1] [3]. The computed partition coefficient XLogP3-AA value of 4.1 indicates significant lipophilicity, suggesting favorable membrane permeability characteristics [1].

Physicochemical ParameterValueComputational Method
XLogP3-AA4.1XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count7Cactvs 3.4.8.18
Rotatable Bond Count6Cactvs 3.4.8.18
Topological Polar Surface Area89.1 ŲCactvs 3.4.8.18
Formal Charge0PubChem

The hydrogen bonding profile reveals one hydrogen bond donor and seven hydrogen bond acceptors [1]. The single hydrogen bond donor corresponds to the carboxamide nitrogen-hydrogen group, while the seven acceptors include nitrogen atoms in the quinazoline ring, oxygen atoms in the methoxy groups, the carboxamide carbonyl oxygen, and the ether oxygen in the phenoxyphenyl group [1].

The rotatable bond count of six indicates moderate molecular flexibility, allowing conformational changes that may be important for biological target recognition [1]. The topological polar surface area of 89.1 square angstroms falls within ranges associated with favorable oral bioavailability according to established pharmaceutical guidelines [1].

The compound exhibits a formal charge of zero, indicating electrical neutrality under standard conditions [1]. This property influences solubility characteristics and potential interactions with charged biological molecules [1]. The absence of defined stereocenter atoms indicates that the compound does not possess chiral centers, simplifying synthetic and analytical considerations [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

485.20630436 g/mol

Monoisotopic Mass

485.20630436 g/mol

Heavy Atom Count

36

Wikipedia

PDGF receptor tyrosine kinase inhibitor III

Dates

Last modified: 02-18-2024

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